

Application Note: High-Recovery Solid-Phase Extraction of Diisobutyl Adipate from Complex Matrices

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Compound of Interest

Compound Name: *Diisobutyl Adipate*

Cat. No.: *B1670624*

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Abstract

This application note details a robust and efficient method for the extraction and purification of **Diisobutyl Adipate** (DIBA), a common plasticizer and emollient, from complex sample matrices such as food, environmental water, and cosmetic products. The protocol utilizes solid-phase extraction (SPE) to effectively remove interfering substances and concentrate the analyte, ensuring high recovery rates and accurate quantification by subsequent analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible approach for the analysis of DIBA.

Introduction

Diisobutyl Adipate (DIBA) is a synthetic ester widely used as a plasticizer in polymers, a solvent in fragrances, and an emollient in personal care products.^[1] Its presence in various consumer goods necessitates accurate and sensitive analytical methods for monitoring its migration and ensuring product safety. Complex sample matrices, however, often contain lipids, pigments, and other compounds that can interfere with instrumental analysis, leading to inaccurate results and potential damage to analytical instrumentation.

Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex mixtures.^{[2][3]} This method

offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification. This application note provides a detailed protocol for the SPE of DIBA from challenging matrices, enabling reliable and high-recovery analysis.

Principle of Solid-Phase Extraction

The SPE method for DIBA is based on a reversed-phase mechanism. The sample is loaded onto a hydrophobic SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer. DIBA, being a nonpolar compound, is retained on the sorbent while more polar matrix components are washed away. A nonpolar solvent is then used to elute the retained DIBA, which can then be concentrated and analyzed.

Materials and Reagents

- SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Ultrapure Water
- Sodium Sulfate (anhydrous)
- DIBA analytical standard
- Sample-specific extraction solvents (e.g., hexane for fatty foods, dichloromethane for plastics)
- Vortex mixer
- Centrifuge
- SPE vacuum manifold

- Nitrogen evaporator
- GC-MS system

Experimental Protocol

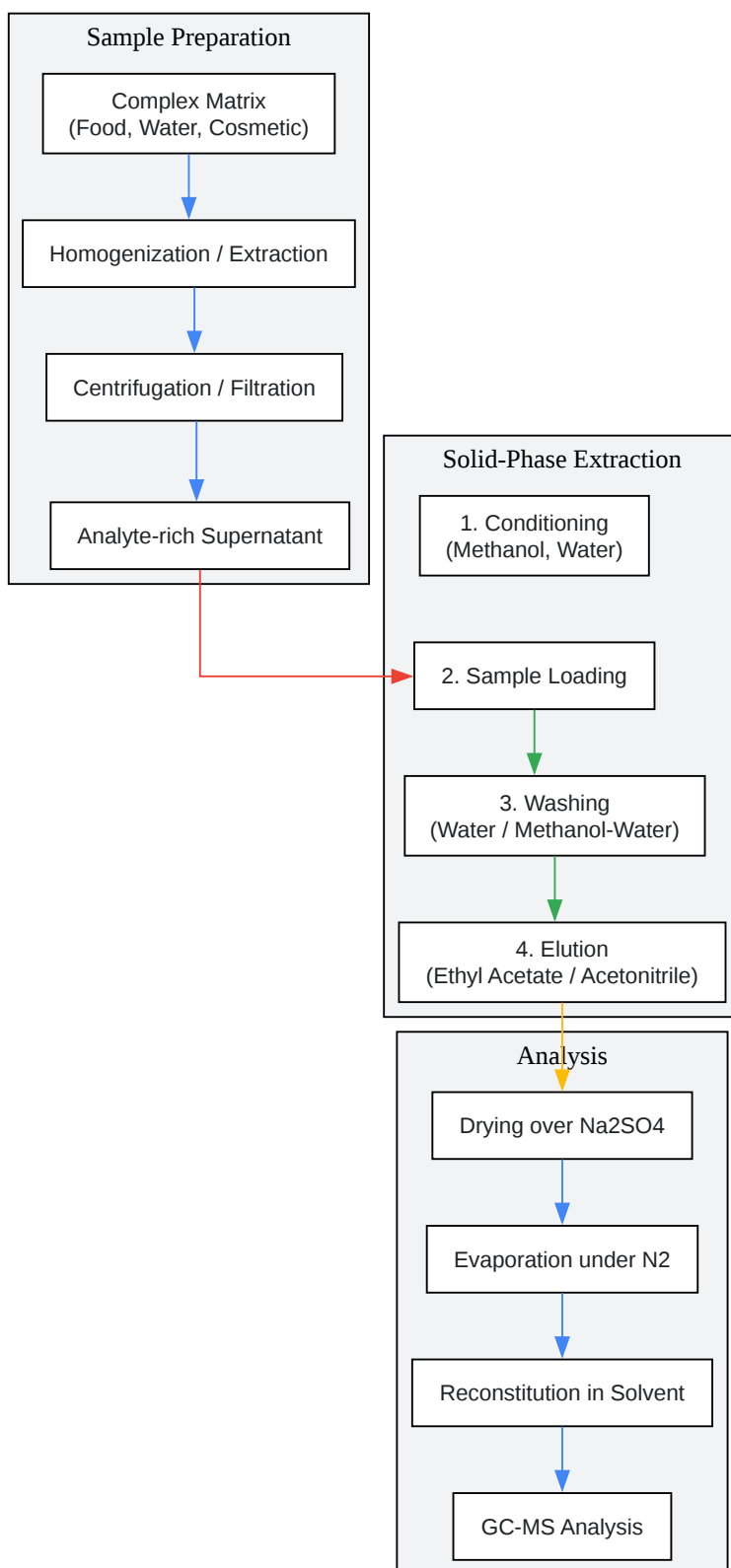
Sample Preparation

The sample preparation procedure will vary depending on the matrix:

- Food Matrices (e.g., Ham Sausage):
 - Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture).
 - Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
 - For fatty samples, a lipid removal step (e.g., freezing or treatment with a sorbent like C18) may be necessary.[\[4\]](#)
- Water Samples:
 - Acidify the water sample (e.g., 50 mL) to a pH of approximately 6.0.[\[1\]](#)
 - No further pre-treatment is typically required unless the sample contains a high load of suspended solids, in which case filtration is recommended.
- Cosmetic Products (e.g., Lotions):
 - Disperse 1 g of the sample in 10 mL of methanol.
 - Vortex until a homogeneous suspension is achieved.
 - Centrifuge to pellet any insoluble components and collect the supernatant.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of DIBA:



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Caption: Solid-Phase Extraction Workflow for **Diisobutyl Adipate** Analysis.

Detailed SPE Protocol

- Conditioning:
 - Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the sorbent to dry.
- Sample Loading:
 - Load the prepared sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
 - Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
- Elution:
 - Elute the retained DIBA with 10 mL of a nonpolar solvent such as ethyl acetate or acetonitrile. Collect the eluate in a clean collection tube.

Post-Extraction Processing

- Drying:
 - Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentration:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution:

- Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., hexane or ethyl acetate).

Quantitative Data

The following table summarizes the expected performance of the SPE method for adipate plasticizers based on published data for structurally similar compounds.

Analyte	SPE Sorbent	Matrix	Spiking Level	Average Recovery (%)	Relative Standard Deviation (%)	Reference
Adipate Plasticizers	Oasis MAX	Ham Sausage	5 - 1000 ng/g	85.7 - 106	2.5 - 15.6	
Di(2-ethylhexyl) adipate (DEHA)	Chromabond® HLB	Tap Water	Not Specified	75 - 112	< 20	
Di(2-ethylhexyl) adipate (DEHA)	Chromabond® HLB	Waste Water	Not Specified	75 - 112	< 20	

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the isolation and concentration of **Diisobutyl Adipate** from a variety of complex matrices. The use of C18 or HLB sorbents ensures high recovery and excellent cleanup, enabling accurate and sensitive quantification by GC-MS. This application note serves as a valuable resource for laboratories performing routine analysis of plasticizers in food, environmental, and consumer product samples.

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